3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione
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Overview
Description
3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione is a chemical compound with the molecular formula C12H12O4. It is known for its unique structure, which includes an oxolane ring and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with succinic anhydride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired compound .
Industrial Production Methods
This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione involves its interaction with specific molecular targets. The oxolane ring and methoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)methyl]oxolane-2,5-dione
- 3-(4-Methylphenyl)methyl]oxolane-2,5-dione
- 3-(4-Hydroxyphenyl)methyl]oxolane-2,5-dione
Uniqueness
3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This makes it more suitable for specific applications compared to its analogs .
Properties
CAS No. |
886-30-6 |
---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]oxolane-2,5-dione |
InChI |
InChI=1S/C12H12O4/c1-15-10-4-2-8(3-5-10)6-9-7-11(13)16-12(9)14/h2-5,9H,6-7H2,1H3 |
InChI Key |
FRSALURJHLOYCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CC(=O)OC2=O |
Origin of Product |
United States |
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